molecular formula C11H14O B1294336 2',4',5'-Trimethylacetophenone CAS No. 2040-07-5

2',4',5'-Trimethylacetophenone

Cat. No.: B1294336
CAS No.: 2040-07-5
M. Wt: 162.23 g/mol
InChI Key: GENBEGZNCBFHSU-UHFFFAOYSA-N
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Description

2’,4’,5’-Trimethylacetophenone: is an organic compound with the molecular formula C11H14O . It is a derivative of acetophenone, where the phenyl ring is substituted with three methyl groups at the 2’, 4’, and 5’ positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’,5’-Trimethylacetophenone can be achieved through several methods:

  • Friedel-Crafts Acylation: : This is a common method where acetyl chloride reacts with 2,4,5-trimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

      Reaction Conditions: Anhydrous conditions, aluminum chloride as a catalyst, and acetyl chloride as the acylating agent.

  • Oxidation of 2’,4’,5’-Trimethylacetophenone Precursors: : Another method involves the oxidation of 2’,4’,5’-trimethylphenylmethanol using oxidizing agents such as chromium trioxide or potassium permanganate.

      Reaction Conditions: Oxidizing agents like chromium trioxide or potassium permanganate, typically in an acidic medium.

Industrial Production Methods

In industrial settings, the Friedel-Crafts acylation method is often preferred due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2’,4’,5’-Trimethylacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

      Common Reagents: Potassium permanganate, chromium trioxide.

      Major Products: Carboxylic acids, ketones.

  • Reduction: : This compound can be reduced to form alcohols or other reduced derivatives.

      Common Reagents: Sodium borohydride, lithium aluminum hydride.

      Major Products: Alcohols.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

      Common Reagents: Halogens, nitrating agents.

      Major Products: Halogenated or nitrated derivatives.

Scientific Research Applications

2’,4’,5’-Trimethylacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the synthesis of more complex molecules.

    Biology: In biological research, it is used to study the effects of methyl substitution on the biological activity of acetophenone derivatives.

    Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of acetophenone derivatives.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of 2’,4’,5’-Trimethylacetophenone involves its interaction with various molecular targets. The presence of methyl groups on the phenyl ring influences its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

2’,4’,5’-Trimethylacetophenone can be compared with other acetophenone derivatives such as:

    2’,4’,6’-Trimethylacetophenone: Similar structure but with a different substitution pattern, leading to variations in chemical and biological properties.

    4’-Methylacetophenone: Contains only one methyl group, resulting in different reactivity and applications.

    2’,5’-Dimethylacetophenone: Two methyl groups at different positions, affecting its chemical behavior and uses.

The uniqueness of 2’,4’,5’-Trimethylacetophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other acetophenone derivatives.

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)ethanone
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InChI

InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GENBEGZNCBFHSU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
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DSSTOX Substance ID

DTXSID30174349
Record name 1-(2,4,5-Trimethylphenyl)ethan-1-one
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Molecular Weight

162.23 g/mol
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Physical Description

Colorless liquid; mp = 10-11 deg C; [Alfa Aesar MSDS]
Record name 2',4',5'-Trimethylacetophenone
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CAS No.

2040-07-5
Record name 1-(2,4,5-Trimethylphenyl)ethanone
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Record name 1-(2,4,5-Trimethylphenyl)ethan-1-one
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Record name 1-(2,4,5-trimethylphenyl)ethan-1-one
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Record name 1-(2,4,5-TRIMETHYLPHENYL)ETHAN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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